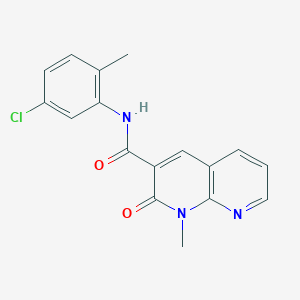

N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

描述

N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with a methyl group at the 1-position and a carboxamide moiety at the 3-position. The carboxamide nitrogen is further substituted with a 5-chloro-2-methylphenyl group.

属性

IUPAC Name |

N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2/c1-10-5-6-12(18)9-14(10)20-16(22)13-8-11-4-3-7-19-15(11)21(2)17(13)23/h3-9H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYGXYXYMAQDFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (hereafter referred to as "the compound") is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H12ClN3O3

- Molecular Weight : 293.70568 g/mol

- CAS Number : [Not specified in the sources]

The compound is believed to interact with various biological targets, particularly in the modulation of neurotransmitter receptors. Notably, it has been studied as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in cognitive functions and neuroprotection.

1. Neuropharmacological Effects

Research indicates that the compound enhances the activity of α7 nAChRs in vitro, which may contribute to its neuroprotective effects. Studies have shown that it can increase the response to acetylcholine and nicotine, suggesting a role in improving synaptic transmission and potentially aiding in the treatment of cognitive deficits associated with neurodegenerative diseases .

2. Antimicrobial Activity

In vitro evaluations have demonstrated significant antimicrobial properties against various pathogens. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent bactericidal activity .

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

A study conducted on the effect of the compound on cognitive function showed that its administration resulted in improved memory retention in animal models subjected to memory impairment protocols. The mechanism was attributed to enhanced cholinergic signaling through α7 nAChRs, as evidenced by increased acetylcholine levels in the hippocampus .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various derivatives for antimicrobial activity, the compound was highlighted as one of the most effective against both Gram-positive and Gram-negative bacteria. Its ability to inhibit biofilm formation further supports its potential use in treating chronic infections caused by biofilm-forming pathogens .

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a broader class of 1,8-naphthyridine-3-carboxamides, which are studied for their pharmacological properties. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Insights :

Substituent Effects on Activity :

- The target compound ’s 5-chloro-2-methylphenyl group likely improves membrane permeability compared to FG160a’s 4-methylcyclohexyl group, which may enhance solubility but reduce CNS penetration .

- Adamantyl-substituted analogs (e.g., Compound 67) exhibit high binding affinity due to steric bulk but face synthesis challenges (low yield: 25% in Compound 67) .

Synthetic Considerations :

- The target compound’s synthesis likely involves amide coupling between 1-methyl-2-oxo-1,8-naphthyridine-3-carboxylic acid and 5-chloro-2-methylaniline. This contrasts with FG160a’s alkylation-based route, which generates diastereomers requiring purification .

Pharmacological Implications: Chlorine vs. Bromine: FG158a’s bromopentyl chain may confer slower metabolic degradation than FG160a’s chloropentyl group, though bromine increases molecular weight . Methyl vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。